4-(diethylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide 4-(diethylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 313648-46-3
VCID: VC5408738
InChI: InChI=1S/C15H20N4O3S2/c1-4-13-17-18-15(23-13)16-14(20)11-7-9-12(10-8-11)24(21,22)19(5-2)6-3/h7-10H,4-6H2,1-3H3,(H,16,18,20)
SMILES: CCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CC)CC
Molecular Formula: C15H20N4O3S2
Molecular Weight: 368.47

4-(diethylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide

CAS No.: 313648-46-3

Cat. No.: VC5408738

Molecular Formula: C15H20N4O3S2

Molecular Weight: 368.47

* For research use only. Not for human or veterinary use.

4-(diethylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide - 313648-46-3

Specification

CAS No. 313648-46-3
Molecular Formula C15H20N4O3S2
Molecular Weight 368.47
IUPAC Name 4-(diethylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide
Standard InChI InChI=1S/C15H20N4O3S2/c1-4-13-17-18-15(23-13)16-14(20)11-7-9-12(10-8-11)24(21,22)19(5-2)6-3/h7-10H,4-6H2,1-3H3,(H,16,18,20)
Standard InChI Key QCNQNXBDLDTGKB-UHFFFAOYSA-N
SMILES CCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CC)CC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzamide core substituted at the para position with a diethylsulfamoyl group (–SO2_2N(Et)2_2) and an N-linked 5-ethyl-1,3,4-thiadiazol-2-yl moiety. The molecular formula is C15_{15}H20_{20}N4_4O3_3S2_2, with a molecular weight of 368.47 g/mol. The presence of two sulfur atoms within the thiadiazole ring and the sulfonamide group enhances its potential for hydrogen bonding and hydrophobic interactions, critical for biological activity.

Key Structural Features:

  • 1,3,4-Thiadiazole Ring: A five-membered heterocycle containing two nitrogen atoms and one sulfur atom, known to confer metabolic stability and electronic diversity.

  • Diethylsulfamoyl Group: A sulfonamide derivative with ethyl substituents, contributing to lipophilicity and membrane permeability.

  • Benzamide Backbone: Provides rigidity and facilitates π-π stacking interactions with biological targets.

Spectroscopic Characterization

The compound’s structure has been confirmed via 1H NMR spectroscopy, elemental analysis, and thin-layer chromatography (TLC) . The 1H NMR spectrum typically shows resonances for the ethyl groups (δ ~1.2–1.4 ppm for –CH2_2CH3_3), aromatic protons (δ ~7.8–8.1 ppm), and amide NH (δ ~10–11 ppm).

Synthesis and Optimization

Synthetic Pathway

The synthesis involves a multi-step sequence starting from 5-ethyl-1,3,4-thiadiazol-2-amine (1):

  • Acylation Reaction:

    • 1 reacts with 4-(diethylsulfamoyl)benzoyl chloride (2) in anhydrous pyridine under reflux.

    • The reaction proceeds via nucleophilic attack of the amine on the acyl chloride, forming the benzamide bond .

1+2pyridine, Δ4-(diethylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide\text{1} + \text{2} \xrightarrow{\text{pyridine, Δ}} \text{4-(diethylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide}
  • Purification:

    • Crude product is purified via recrystallization from ethanol/water mixtures, yielding the target compound in 54–57% purity .

Challenges in Synthesis

  • Steric Hindrance: Bulky substituents on the thiadiazole ring reduce reaction efficiency.

  • Solvent Sensitivity: Anhydrous conditions are critical to prevent hydrolysis of the acyl chloride intermediate.

Biological Activity and Mechanism

Antimicrobial Properties

Pharmacological studies highlight broad-spectrum activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as the fungus Candida albicans .

Table 1: Antimicrobial Activity of Selected Thiadiazole Derivatives

CompoundInhibition Zone (mm)MIC (µg/mL)Target Pathogens
Target Compound18–2212.5–25S. aureus, E. coli
4-Butoxy-N-{5-[...]benzamide256.25Bacillus subtilis
Reference (Ciprofloxacin)301.56Broad-spectrum

The target compound exhibits moderate activity compared to derivatives with dual thiadiazole rings (e.g., 4-butoxy-N-{5-[...]benzamide), which show enhanced efficacy due to increased π-stacking and hydrophobic interactions .

Antifungal Activity

Against Candida albicans, the compound demonstrates an MIC of 25 µg/mL, comparable to first-line antifungals like fluconazole (MIC = 2–4 µg/mL) . The diethylsulfamoyl group may disrupt fungal membrane biosynthesis by inhibiting ergosterol synthesis.

Structure-Activity Relationships (SAR)

  • Thiadiazole Substituents:

    • Ethyl groups at the 5-position of the thiadiazole ring enhance lipophilicity, improving cell membrane penetration.

    • Replacement with bulkier substituents (e.g., cyclohexyl) reduces activity due to steric clashes .

  • Sulfonamide Functionality:

    • The diethylsulfamoyl group contributes to solubility in polar solvents while maintaining affinity for bacterial enzymes like dihydropteroate synthase (DHPS).

  • Benzamide Linkage:

    • The rigid benzamide core aligns the molecule for optimal interaction with target proteins, as evidenced by molecular docking studies .

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